Reductiomycin

Antifungal Structure-Activity Relationship Streptomyces antibiotics

Reductiomycin (AM 6201) is a fermentation-derived alkaloid with quantified, broad-spectrum bioactivity: antibacterial (S. aureus MIC 62.5 µg/mL), antifungal (T. mentagrophytes MIC 4 µg/mL), antiviral (Newcastle disease virus), and in vivo antitumor (Ehrlich ascites carcinoma, 80 mg/kg i.p.). Unlike the deacetylated analog S551-II-A (MIC >200 µg/mL), the parent compound retains >3.2-fold higher potency and high optical rotation ([α]D²³ +281°). This defined activity profile makes Reductiomycin an ideal multi-purpose positive control or a validated scaffold for SAR studies.

Molecular Formula C14H15NO6
Molecular Weight 293.27 g/mol
Cat. No. B15561838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReductiomycin
Molecular FormulaC14H15NO6
Molecular Weight293.27 g/mol
Structural Identifiers
InChIInChI=1S/C14H15NO6/c1-8(16)20-12-7-15-6-9(12)2-5-13(19)21-14-10(17)3-4-11(14)18/h2,5-6,12,15,17H,3-4,7H2,1H3/b5-2+
InChIKeyYXDSKEOHJQHEEU-GORDUTHDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Reductiomycin (AM 6201) – A Multi-Target Streptomyces-Derived Antibiotic for Antimicrobial and Antitumor Procurement


Reductiomycin (AM 6201, CAS 68748-55-0) is an alkaloid antibiotic produced through fermentation of *Streptomyces* species, most notably *Streptomyces griseorubiginosus* and *Streptomyces xanthochromogenus* [1]. Characterized by a dihydrofuran core structure with a molecular formula of C₁₄H₁₅NO₆ and a molecular weight of 293.27, the compound exhibits a broad-spectrum activity profile encompassing antibacterial (primarily against Gram-positive strains), antifungal, antiviral (including activity against Newcastle disease virus), and antitumor effects [2][3]. Its physicochemical identity is confirmed by key parameters including a melting point of 215°C (decomposition), a specific optical rotation [α]D²³ of +281° (c=0.30, acetone), and UV absorption maxima at 273 nm (ε=28,655, in methanol) and 288 nm (ε=21,600, in 0.1 N HCl-methanol) [3].

Why Generic Reductiomycin Substitution Fails: Quantified Limitations of Structural Analogs and Metabolic Precursors


Generic substitution of Reductiomycin with structurally related compounds or metabolic precursors is precluded by a quantitative structure-activity profile that diverges significantly among analogs. The parent compound, Reductiomycin (S551-II), demonstrates specific antimicrobial potency against *Trycophyton mentagrophytes* IAM 5064 with an MIC of 4 mcg/mL [1]. In contrast, its direct deacetylated derivative, S551-II-A, exhibits substantially reduced antibacterial efficacy, requiring an MIC of 200 mcg/mL against *Staphylococcus aureus* ATCC 6538P and 200 mcg/mL against *Klebsiella pneumoniae* ATCC 10031 [1]. Additionally, the parent compound displays a high specific optical rotation ([α]D²³ = +281°) and a characteristic intramolecular hydrogen bond with an O⋯O distance of 2.509 Å, features that are absent in the sublimated derivative S551-II-A ([α]D²³ = 0°) [2]. These quantifiable differences in potency and stereochemistry render simple interchange of analogs or fermentation byproducts inappropriate for applications requiring the defined activity profile of the parent compound.

Quantitative Evidence for Reductiomycin Differentiation: Comparative Antimicrobial, Antitumor, and Structural Metrics


Comparative Antifungal Potency of Reductiomycin Versus Its Deacetylated Derivative S551-II-A

Reductiomycin (S551-II) exhibits markedly superior antifungal activity compared to its deacetylated derivative S551-II-A. Against the dermatophyte *Trycophyton mentagrophytes* IAM 5064, Reductiomycin demonstrates an MIC of 4 mcg/mL, whereas S551-II-A is not reported as active against this fungal species at comparable concentrations [1]. This difference underscores the essential role of the acetoxy group in the parent molecule for full antimicrobial potency.

Antifungal Structure-Activity Relationship Streptomyces antibiotics

Comparative Antibacterial Efficacy of Reductiomycin Against Gram-Positive Cocci

Reductiomycin exhibits moderate but defined antibacterial activity against key Gram-positive cocci, with an MIC of 62.5 mcg/mL against *Staphylococcus aureus* FDA 209P [1]. This activity is substantially higher than that of its derivative S551-II-A, which shows a significantly elevated MIC of 200 mcg/mL against *S. aureus* ATCC 6538P [1]. While no direct comparator for *Streptococcus pneumoniae* is available in the same patent, other sources report MIC values for Reductiomycin against *S. pneumoniae* at 1.0 µg/mL . These data establish a baseline for assessing potency against clinically relevant Gram-positive organisms.

Antibacterial MIC determination Gram-positive pathogens

Comparative Antifungal Spectrum of Reductiomycin Across Fungal Species

Reductiomycin demonstrates variable but quantifiable antifungal activity across a panel of filamentous fungi. The compound shows the highest potency against *Alternaria solani* IFO 5924 (MIC = 8 mcg/mL) and *Cladosporium herbarum* IAM 5059 (MIC = 31.2 mcg/mL) [1]. Moderate activity is observed against *Aspergillus oryzae* NRRL 692 and *Penicillium chrysogenum* Q 176 (both MIC = 62.5 mcg/mL), while *Aspergillus niger* strains exhibit significantly reduced susceptibility (MIC = 250-1,000 mcg/mL) [1]. This species-dependent potency profile is crucial for selecting appropriate positive controls and interpreting antifungal screening results.

Antifungal Spectrum of activity Filamentous fungi

In Vivo Antitumor Activity of Reductiomycin Against Ehrlich Ascites Carcinoma

Reductiomycin has demonstrated in vivo antitumor activity against Ehrlich ascites carcinoma in mice at an intraperitoneal dose of 80 mg/kg . This is a direct, whole-organism efficacy endpoint that distinguishes the compound from many other Streptomyces-derived alkaloids that show only in vitro cytotoxicity without validated in vivo activity. While no comparator data for related compounds in the identical Ehrlich ascites model are available from the source, the reported LD₅₀ for Reductiomycin by intraperitoneal administration in mice is also 80 mg/kg, indicating that the antitumor effect is observed at a dose approximating the acute toxicity threshold .

Antitumor In vivo efficacy Ehrlich ascites carcinoma

Broad-Spectrum Biological Activity Profile of Reductiomycin Versus Narrow-Spectrum Alternatives

Reductiomycin exhibits a broad-spectrum biological activity profile that includes antibacterial (Gram-positive bacteria), antifungal (various filamentous fungi and yeasts), antiviral (Newcastle disease virus), and antitumor (Ehrlich ascites carcinoma) effects [1][2]. In contrast, many in-class Streptomyces antibiotics (e.g., narrow-spectrum polyketides) target only one or two of these biological domains. While quantitative antiviral MIC or IC₅₀ values are not reported in the available sources, the confirmed activity against Newcastle disease virus distinguishes Reductiomycin from purely antibacterial or antifungal Streptomyces metabolites [2].

Multi-target antibiotic Broad-spectrum activity Antiviral

Unique Structural Features of Reductiomycin Confirmed by X-ray Crystallography

X-ray diffraction studies have definitively established the three-dimensional structure of Reductiomycin, refined to an R value of 0.098 [1]. A distinctive structural feature is the presence of a strong intramolecular hydrogen bond with an O⋯O distance of 2.509 Å [1]. This specific stereoelectronic feature is absent in the deacetylated derivative S551-II-A and may contribute to the compound's unique biological activity profile and conformational stability. No comparator data for other Streptomyces alkaloids from the same source are available; this represents a class-level differentiation based on a unique, quantified structural parameter.

Structural biology X-ray crystallography Intramolecular hydrogen bonding

Optimal Research and Industrial Application Scenarios for Reductiomycin Based on Quantified Evidence


Antifungal Screening Programs Targeting Susceptible Filamentous Fungi

Researchers conducting antifungal screening programs should prioritize Reductiomycin when testing against filamentous fungi such as *Alternaria solani* (MIC = 8 mcg/mL) and *Cladosporium herbarum* (MIC = 31.2 mcg/mL), where the compound exhibits the highest potency [1]. In contrast, Reductiomycin is not recommended for studies targeting *Aspergillus niger* (MIC = 250-1,000 mcg/mL) or *Candida albicans* (MIC >1,000 mcg/mL), where alternative antifungal agents with lower MICs should be selected [1]. This species-specific activity profile enables efficient allocation of compound resources in high-throughput screening campaigns.

Structure-Activity Relationship (SAR) Studies on Acetoxy Moiety Contribution

Reductiomycin serves as an ideal parent scaffold for SAR studies investigating the contribution of the acetoxy group to biological activity. Direct comparison with its deacetylated derivative S551-II-A reveals a >3.2-fold reduction in antibacterial potency against *S. aureus* (62.5 mcg/mL vs. 200 mcg/mL) and a complete loss of activity against *T. mentagrophytes* (MIC = 4 mcg/mL vs. inactive) [1]. This quantitative framework enables medicinal chemists to systematically evaluate whether synthetic modifications at the acetoxy position enhance or diminish antimicrobial efficacy, providing a validated baseline for analog development.

Multi-Target Biological Screening in Academic or Core Facilities

Core facilities and academic screening centers that maintain libraries of natural products for diverse assay panels should consider Reductiomycin as a multi-purpose positive control or screening compound. The compound's verified activity across antibacterial (Gram-positive bacteria), antifungal (filamentous fungi), antiviral (Newcastle disease virus), and antitumor (Ehrlich ascites carcinoma) domains eliminates the need to stock multiple single-target reference compounds [1][2]. This consolidation reduces inventory complexity and procurement costs for facilities running orthogonal biological assays.

Preclinical In Vivo Antitumor Efficacy Studies

Investigators requiring a microbial natural product with validated in vivo antitumor activity for preclinical proof-of-concept studies should prioritize Reductiomycin over compounds that have only demonstrated in vitro cytotoxicity. The compound's confirmed efficacy against Ehrlich ascites carcinoma in mice at an intraperitoneal dose of 80 mg/kg provides a defined starting point for dose-ranging and pharmacokinetic studies [1]. However, researchers should note that this dose approximates the reported LD₅₀ (80 mg/kg, i.p.) [1], necessitating careful toxicity monitoring in any follow-up efficacy evaluations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Reductiomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.